

# Application Note: Laboratory-Scale Synthesis of cis-5-Octen-1-ol

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## Compound of Interest

Compound Name: **cis-5-Octen-1-ol**

Cat. No.: **B1583737**

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## Introduction

**cis-5-Octen-1-ol** is an organic compound with applications in the flavor and fragrance industry, valued for its fresh, green, and melon-like aroma.<sup>[1]</sup> It has also been identified as a volatile component in some fruits and as a potential attractant for certain fruit flies.<sup>[2]</sup> For research and development in these areas, as well as for its potential use as a synthon in more complex organic syntheses, a reliable laboratory-scale protocol for its preparation is essential. This document outlines a detailed, multi-step procedure for the synthesis of **cis-5-Octen-1-ol**, leveraging a stereoselective Wittig reaction to control the geometry of the carbon-carbon double bond. The synthesis begins with the protection of the hydroxyl group of 4-bromo-1-butanol, followed by the formation of a phosphonium salt, generation of the corresponding ylide, and subsequent Wittig reaction with propanal. The final step involves the deprotection of the alcohol to yield the target compound.

## Overall Reaction Scheme

The synthesis of **cis-5-Octen-1-ol** is accomplished in a four-step sequence:

- Protection: The hydroxyl group of 4-bromo-1-butanol is protected as a tetrahydropyranyl (THP) ether.
- Phosphonium Salt Formation: The resulting alkyl bromide is reacted with triphenylphosphine to form a phosphonium salt.

- Wittig Reaction: The phosphonium salt is converted to an ylide, which then reacts with propanal to form the **cis**-alkene.
- Deprotection: The THP protecting group is removed to afford **cis-5-Octen-1-ol**.

## Data Presentation

Step	Reaction	Starting Material		Reagent	Solvent	Temp. (°C)	Time (h)	Product	Yield (%)
		g	Material						
1	Protection	4- Bromo- 1- butanol	3,4- Dihydro pyran (DHP), Pyridini- um p- toluene sulfonat- e (PPTS)		Dichloro- methane (DCM)	25	2	2-(4- Bromo- 2H-pyran- 2- oxy)tetrahyd- ro-2H-pyran	>95
2	Phosphonium Salt Formation	2-(4- Bromo- 2H-pyran- 2- oxy)tetrahyd- ro-2H-pyran	2-(4- Bromo- 2H-pyran- 2- oxy)triphenylphosphine (PPh <sub>3</sub> )	Triphenylphosphine	Toluene	110	24	(4- (Tetrahy- dro-2H- pyran- 2- yloxy)b- utyl)triphenylphosphoni- um bromide	~90

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		(4- Tetrahy- dro-2H- pyran- 2- yloxy)b- utyl)trip- henylph- osphoni- um bromide	n- Butyllith- ium (n- BuLi), Propan- al	Tetrahy- drofura- n (THF)	-78 to 25	4	2-((Z)- Oct-5- enyloxy )tetrahy- dro-2H- pyran	
3	Wittig Reactio- n							~75-85
4	Deprote- ction		p- 2-((Z)- Oct-5- enyloxy )tetrahy- dro-2H- pyran	Toluene sulfonic acid monohy- drate (TsOH· H <sub>2</sub> O)	Methan- ol (MeOH)	25	3	cis-5- Octen- 1-ol

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## Experimental Protocols

### Step 1: Protection of 4-Bromo-1-butanol

This protocol describes the acid-catalyzed protection of an alcohol with 3,4-dihydropyran (DHP).<sup>[3]</sup>

#### Reagents and Materials:

- 4-Bromo-1-butanol (1.0 equiv)
- 3,4-Dihydropyran (DHP, 1.2 equiv)
- Pyridinium p-toluenesulfonate (PPTS, 0.05 equiv)
- Anhydrous dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Procedure:**

- In a round-bottom flask, dissolve 4-bromo-1-butanol in anhydrous DCM.
- To the stirred solution, add DHP followed by a catalytic amount of PPTS.
- Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract with DCM.
- Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to obtain 2-(4-bromobutoxy)tetrahydro-2H-pyran, which can often be used in the next step without further purification.

## **Step 2: Synthesis of (4-(Tetrahydro-2H-pyran-2-yloxy)butyl)triphenylphosphonium bromide**

This protocol details the formation of a phosphonium salt from an alkyl halide and triphenylphosphine.[\[4\]](#)

**Reagents and Materials:**

- 2-(4-Bromobutoxy)tetrahydro-2H-pyran (1.0 equiv)
- Triphenylphosphine ( $\text{PPh}_3$ , 1.1 equiv)
- Toluene
- Diethyl ether

**Procedure:**

- In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-bromobutoxy)tetrahydro-2H-pyran and triphenylphosphine in toluene.
- Heat the mixture to reflux (approximately 110 °C) and maintain for 24 hours, during which the phosphonium salt will precipitate.
- Cool the reaction mixture to room temperature.
- Collect the solid precipitate by vacuum filtration.
- Wash the solid with cold diethyl ether to remove any unreacted starting materials.
- Dry the resulting white solid under vacuum to yield the phosphonium salt.

## Step 3: Wittig Reaction to form 2-((Z)-Oct-5-enyloxy)tetrahydro-2H-pyran

This protocol describes the formation of a cis-alkene using an unstabilized Wittig reagent.[\[5\]](#)[\[6\]](#)  
[\[7\]](#)

**Reagents and Materials:**

- (4-(Tetrahydro-2H-pyran-2-yloxy)butyl)triphenylphosphonium bromide (1.0 equiv)
- n-Butyllithium (n-BuLi, 1.0 equiv, solution in hexanes)
- Propanal (1.1 equiv)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Diethyl ether

**Procedure:**

- Add the phosphonium salt to a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
- Slowly add n-butyllithium dropwise. A deep orange or red color should develop, indicating the formation of the ylide.
- Stir the mixture at 0 °C for 1 hour, then cool to -78 °C (dry ice/acetone bath).
- Add propanal dropwise to the ylide solution.
- Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by adding saturated aqueous ammonium chloride solution.
- Extract the mixture with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to isolate the THP-protected cis-alkene.

## Step 4: Deprotection to yield **cis-5-Octen-1-ol**

This protocol details the acidic hydrolysis of a THP ether to regenerate the alcohol.[\[3\]](#)

Reagents and Materials:

- 2-((Z)-Oct-5-enyloxy)tetrahydro-2H-pyran (1.0 equiv)
- p-Toluenesulfonic acid monohydrate (TsOH·H<sub>2</sub>O, 0.1 equiv)
- Methanol (MeOH)
- Saturated aqueous sodium bicarbonate solution

- Ethyl acetate

#### Procedure:

- Dissolve the THP-protected alkene in methanol in a round-bottom flask.
- Add a catalytic amount of  $TsOH \cdot H_2O$ .
- Stir the mixture at room temperature for 3 hours, monitoring by TLC.
- Once the starting material is consumed, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous  $Na_2SO_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain pure **cis-5-Octen-1-ol**.

## Visualization of Experimental Workflow



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